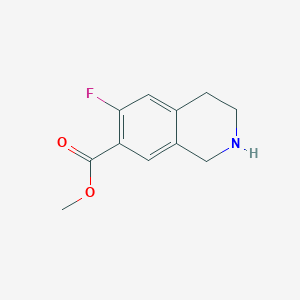

Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-11(14)9-4-8-6-13-3-2-7(8)5-10(9)12/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXAYGCQYOVMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCNCC2=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Esterification: The carboxyl group at the 7-position is esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The fluorine atom at the 6-position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHFNO

- Molecular Weight: 209.22 g/mol

- CAS Number: 1446406-54-7

The compound features a tetrahydroisoquinoline core, a bicyclic structure that is prevalent in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6-position and a carboxylate group at the 7-position enhances its biological activity and influences its chemical reactivity .

Synthetic Routes

The synthesis of methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step synthetic routes. Common methods include:

- Starting Materials: The synthesis often begins with commercially available precursors such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

- Reagents: Methyl chloroformate is frequently used as a methylating agent in the presence of bases like triethylamine to facilitate the esterification process.

- Purification Techniques: High-performance liquid chromatography (HPLC) is employed to ensure the purity of the final product .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research:

- Monoamine Oxidase Inhibition: The compound has been identified as an inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B), leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism suggests potential applications in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. The structural characteristics contribute to its effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Potential Therapeutic Applications

The therapeutic potential of this compound encompasses several areas:

- Neurological Disorders: Due to its MAO-inhibitory effects, it may be explored for treating conditions such as depression and Parkinson's disease.

- Anticancer Research: Its ability to interact with biological targets suggests potential applications in oncology, particularly in the development of novel anticancer agents .

- Material Science: The compound's unique properties may also find applications in developing new materials or as intermediates in pharmaceutical synthesis .

Case Studies

Several studies have investigated the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Fluorine vs. Chlorine : The 6-fluoro analog likely exhibits better metabolic stability and lower lipophilicity compared to the 6-chloro derivative, which is critical for pharmacokinetic optimization .

- Position 7 Modifications : The methyl ester group in the target compound contrasts with trifluoroacetate or unsubstituted analogs, impacting solubility and enzymatic cleavage rates .

- Aryl vs. Halogen Substituents : Bulky groups like 3,4,5-trimethoxyphenyl at position 6 (as in ) may enhance receptor binding but reduce membrane permeability compared to smaller halogens .

Comparison of Methods :

- Fluorination : Introduced via electrophilic substitution or late-stage functionalization, fluorine incorporation demands precise control to avoid side reactions .

- Esterification: The methyl ester in the target compound is typically introduced using methanol under acidic or basic conditions, whereas trifluoroacetate esters (e.g., ) require anhydrous conditions .

Physicochemical Properties

- Solubility: The 7-carboxylate group improves aqueous solubility compared to non-esterified analogs (e.g., 6-chloro-tetrahydroisoquinoline) .

- Stability: Fluorine at position 6 likely reduces oxidative metabolism, enhancing plasma half-life relative to non-fluorinated analogs .

Q & A

Q. What synthetic routes are most effective for preparing Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated benzaldehyde precursors with methyl esters. For example, a modified Pictet-Spengler reaction using 6-fluoro-substituted benzaldehyde derivatives and methyl glycinate under acidic conditions (e.g., HCl) may yield the tetrahydroisoquinoline scaffold. Post-synthetic purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product . Similar protocols for tetrahydroisoquinoline carboxylates are described in catalog entries for structurally related compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Key signals include the methoxy group (δ ~3.8–3.9 ppm, singlet), fluorine-induced splitting in aromatic protons (δ ~6.5–7.5 ppm), and tetrahydroisoquinoline backbone protons (δ ~2.5–4.0 ppm).

- <sup>13</sup>C NMR : The ester carbonyl (δ ~165–170 ppm) and fluorine-substituted aromatic carbons (split due to <sup>19</sup>F coupling) are diagnostic.

- IR : Stretching vibrations for ester C=O (~1720 cm<sup>-1</sup>) and aromatic C-F (~1200 cm<sup>-1</sup>) confirm functional groups.

- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> for C11H12FNO2 should match 210.0929 Da) ensures molecular formula accuracy. Reference standards for analogous compounds are validated using these techniques .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in fluorinated tetrahydroisoquinolines?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is ideal for resolving fluorine positioning and stereochemistry. Key steps:

Crystallization : Optimize solvent conditions (e.g., methanol/water) to obtain diffraction-quality crystals.

Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

Refinement : Apply anisotropic displacement parameters for fluorine atoms to account for electron density distortions. SHELX’s robustness in handling fluorine-containing structures is well-documented .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

- Methodological Answer :

Core Modifications : Synthesize analogs with variations at the 6-fluoro or 7-carboxylate positions (e.g., replacing fluorine with Cl or methoxy groups).

In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases or monoamine oxidases) using fluorescence-based or radiometric assays.

Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation.

Reference microbial reduction protocols for fluorinated analogs (e.g., microbial 7α-OH epimerization in steroids) as a model for metabolic pathway analysis .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer :

- HPLC Method Development : Use a C18 column (e.g., 5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities via UV at 254 nm.

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for specific impurity ions (e.g., de-esterified byproducts).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R<sup>2</sup> > 0.995), LOD/LOQ (<1%), and recovery (98–102%). Similar impurity profiling for fluorinated pharmaceuticals is detailed in pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.